6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid

Catalog No.
S539170
CAS No.
1467057-23-3
M.F
C19H16ClNO3
M. Wt
341.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indo...

CAS Number

1467057-23-3

Product Name

6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid

IUPAC Name

6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid

Molecular Formula

C19H16ClNO3

Molecular Weight

341.8 g/mol

InChI

InChI=1S/C19H16ClNO3/c20-16-9-17-14(15(10-21-17)18(22)23)8-13(16)11-2-4-12(5-3-11)19(24)6-1-7-19/h2-5,8-10,21,24H,1,6-7H2,(H,22,23)

InChI Key

FHQXLWCFSUSXBF-UHFFFAOYSA-N

SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O)Cl)O

Solubility

Soluble in DMSO

Synonyms

PF-06409577; PF06409577; PF 06409577; PF-6409577; PF6409577; PF 6409577.

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O)Cl)O

Description

The exact mass of the compound 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid is 341.0819 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Oncology

Specific Scientific Field: This research falls under the field of Oncology, specifically the study of Osteosarcoma (OS) .

Summary of the Application: PF-06409577, a potent and direct activator of AMP-activated protein kinase (AMPK), has been investigated for its potential activity against human OS cells .

Methods of Application: In established (U2OS, MG-63, and SaOs-2 lines) and primary human OS cells, PF-06409577 was applied to test its effects on cell viability, proliferation, apoptosis, and cell cycle . The compound was also tested in vivo, with oral administration at well-tolerated doses to severe combined immunodeficient mice .

Results or Outcomes: PF-06409577 inhibited cell viability and proliferation, while inducing cell apoptosis and cell cycle arrest. It induced AMPK activation, mTORC1 inhibition, autophagy induction, and downregulation of multiple receptor tyrosine kinase in OS cells . In vivo, PF-06409577 potently inhibited the growth of U2OS cells and primary human OS cells .

Application in Cardiovascular Research

Specific Scientific Field: This research is in the field of Cardiovascular Research, focusing on Atherosclerosis .

Summary of the Application: PF-06409577 has been studied for its effects on macrophages, with the aim of reducing atherosclerosis .

Methods of Application: The compound was applied to Bone Marrow-Derived Macrophages (BMDMs), and its effects on fatty acid and cholesterol synthesis, as well as on transcripts related to the inflammatory response and autophagy, were studied .

Results or Outcomes: Treatment of BMDMs with PF-06409577 suppressed fatty acid and cholesterol synthesis and transcripts related to the inflammatory response while increasing transcripts important for autophagy through AMPKb1 .

6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid, also known as PF-06409577, is a synthetic compound belonging to the indole-3-carboxylic acid class. Its chemical formula is C19H16ClNO3, and it features a unique structure that includes a chloro group, a cyclobutyl moiety, and an indole core. This compound has been identified as a selective activator of adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in cellular energy regulation and metabolism. Due to its pharmacological properties, PF-06409577 has been investigated for potential therapeutic applications, particularly in the treatment of diabetic nephropathy .

PF-06409577 directly activates the β1-containing isoforms of AMPK, an enzyme involved in regulating cellular energy metabolism []. The exact mechanism of activation is not fully elucidated, but it's believed to involve allosteric modulation, where PF-06409577 binds to a site on AMPK that alters its shape and activity []. This activation can lead to increased fatty acid oxidation and glucose uptake in cells [].

, primarily involving glucuronidation. This process is facilitated by uridine diphosphoglucuronosyl transferase (UGT) isoforms, particularly UGT1A1. The compound is selectively glucuronidated at its carboxylic acid group, leading to the formation of an acyl glucuronide metabolite. This metabolic pathway is significant as it influences the compound's pharmacokinetics and bioavailability in biological systems .

The primary biological activity of 6-chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid lies in its ability to activate AMPK. This activation is associated with various metabolic benefits, including improved glucose uptake and enhanced lipid metabolism. The compound has demonstrated potential in preclinical models for managing conditions related to energy dysregulation, such as obesity and type 2 diabetes . Notably, PF-06409577 has shown resistance to oxidative modifications by cytochrome P450 enzymes, suggesting a favorable metabolic profile .

The synthesis of 6-chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid involves multiple steps:

  • Indole Formation: The starting material typically involves the synthesis of an indole derivative.
  • Chlorination: Chlorination introduces the chloro substituent at the 6-position of the indole ring.
  • Cyclobutyl Hydroxylation: A cyclobutyl group is introduced and subsequently hydroxylated to form the 1-hydroxycyclobutyl moiety.
  • Carboxylic Acid Formation: The final step involves the introduction of the carboxylic acid functionality at the 3-position of the indole.

These steps may involve various reagents and conditions tailored to ensure high yield and purity of the final product .

PF-06409577 has potential applications in:

  • Pharmaceutical Development: As a candidate for treating metabolic disorders such as diabetic nephropathy due to its AMPK activation properties.
  • Research: Utilized in studies investigating metabolic pathways and drug metabolism due to its unique structural characteristics and biological effects.

The compound's ability to selectively activate AMPK makes it a valuable tool in both therapeutic and research contexts .

Interaction studies have focused on PF-06409577's substrate specificity for UGT enzymes. It has been identified as a highly selective substrate for UGT1A1 compared to other substrates like β-Estradiol. Understanding these interactions is crucial for predicting drug-drug interactions and metabolic pathways that can affect therapeutic efficacy and safety profiles .

Several compounds share structural similarities with 6-chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid. Below are some notable examples:

Compound NameStructureUnique Features
PF-06282999Similar indole structureExhibits different selectivity towards UGT isoforms
PF-06372865Indole derivativeFocused on different therapeutic targets
BAY 87-2243Indole-based compoundKnown for distinct pharmacological effects

The uniqueness of PF-06409577 lies in its specific activation of AMPK and its selectivity for glucuronidation by UGT1A1, which differentiates it from other compounds in terms of both mechanism of action and metabolic processing .

The Fischer indole synthesis remains one of the most fundamental approaches for constructing indole-3-carboxylic acid derivatives, including compounds with complex substituent patterns such as 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid [1]. This classical methodology involves the acid-catalyzed cyclization of phenylhydrazones derived from aldehydes or ketones, proceeding through a well-established mechanism involving tautomeric conversion, carbon-carbon bond formation, and cyclization with ammonia elimination [4] [32].

Traditional Fischer indole synthesis has been significantly enhanced through the development of modified reaction conditions and catalytic systems. Brønsted acids such as hydrochloric acid, sulfuric acid, polyphosphoric acid, and para-toluenesulfonic acid have proven effective catalysts, while Lewis acids including boron trifluoride, zinc chloride, and aluminum chloride offer alternative activation pathways [4] [32]. The mechanism proceeds through initial formation of a phenylhydrazone intermediate, followed by tautomeric conversion to an ene-hydrazine, carbon-carbon bond formation through a [3] [3]-sigmatropic rearrangement, and final cyclization with elimination of ammonia to yield the aromatic indole product [4].

Recent modifications have focused on expanding the substrate scope and improving reaction efficiency. The reaction of ortho- and meta-tolylhydrazine hydrochlorides with isopropyl methyl ketone and 2-methylcyclohexanone in acetic acid at room temperature has demonstrated high yields for the synthesis of substituted indolenines [32]. For nitro-substituted phenylhydrazines, reflux conditions in acetic acid or acetic acid/hydrochloric acid systems have proven necessary to achieve successful cyclization [32].

Substrate TypeReaction ConditionsCatalystYield RangeTemperature
Tolylhydrazine hydrochloridesAcetic acidAcetic acid70-85% [32]Room temperature
NitrophenylhydrazinesAcetic acid/HClHCl65-80% [32]Reflux
PhenylhydrazonesPolyphosphoric acidPPA60-90% [4]80-120°C

The Buchwald modification represents a significant advancement in Fischer indole methodology, employing palladium-catalyzed cross-coupling reactions between aryl bromides and hydrazones [4]. This approach supports the intermediacy of hydrazone species in the classical Fischer synthesis while expanding the synthetic scope through metal-mediated processes. The palladium-catalyzed system enables efficient formation of nitrogen-aryl bonds and subsequent cyclization under milder conditions compared to traditional thermal methods [4].

Modern Cascade Approaches Involving Isatin Precursors

Isatin (1H-indole-2,3-dione) derivatives have emerged as versatile precursors for the synthesis of complex indole-3-carboxylic acid structures through cascade reaction methodologies [5]. These approaches leverage the electrophilic nature of the isatin scaffold to enable multiple bond-forming processes in a single synthetic sequence, providing efficient access to highly functionalized indole derivatives.

Friedel-Crafts reactions represent a major class of cascade transformations involving isatin precursors. The asymmetric Friedel-Crafts alkylation of isatin with electron-rich aromatic compounds yields biologically relevant 3-aryl-3-hydroxy-2-oxindoles through electrophilic aromatic substitution [5]. The use of tridentate Schiff base copper catalysts with hexafluoroisopropanol as an additive has demonstrated enhanced enantioselectivity in these transformations [5]. Enantioselective synthesis of 2-oxindoles through Friedel-Crafts alkylation of isatins with indoles using cuprine catalysts has shown particular promise for generating molecules with biological activity potential [5].

Aldol reactions involving isatin substrates provide another important cascade pathway. The strong hydrogen bond acceptor behavior of isatin facilitates condensation reactions, enabling the formation of β-hydroxyl carbonyl compounds that serve as intermediates for further synthetic elaboration [5]. Cross aldol reactions of isatin derivatives with acetaldehyde yield biologically active 3-substituted 3-hydroxyindolin-2-ones through enantioselective, protecting-group-free methodologies [5]. The vinylogous aldol reaction of isatin with α-substituted α,β-unsaturated aldehydes produces α,β-unsaturated δ-hydroxy carbonyl compounds, forming components found in many natural products [5].

Reaction TypeCatalyst SystemSubstrate ScopeYield RangeEnantioselectivity
Friedel-Crafts alkylationSchiff base/CuPyrroles, indoles75-90% [5]80-95% ee
Cross aldolMetal-freeAldehydes70-85% [5]85-95% ee
Vinylogous aldolOrganocatalystα,β-unsaturated aldehydes65-80% [5]75-90% ee

Advanced cascade methodologies have demonstrated the synthesis of isatin-pyrazole-benzenesulfonamide hybrids with selective inhibitory activities against carbonic anhydrase isoforms [5]. The introduction of nitro groups at the 5-position of the isatin moiety leads to compounds with preferential inhibition of human carbonic anhydrase IX and XII over isoforms I and II [5]. Molecular docking studies reveal that the 5-nitro group forms electrostatic interactions with specific amino acid residues, contributing to the observed selectivity patterns [5].

Catalytic Cyclization Strategies for Cyclobutyl Substituents

The incorporation of cyclobutyl substituents into indole-3-carboxylic acid derivatives requires specialized catalytic cyclization strategies that accommodate the unique steric and electronic properties of four-membered ring systems. Recent advances in palladium-catalyzed cyclization reactions have provided efficient methodologies for constructing indole frameworks bearing cyclobutyl functionalities.

Palladium-catalyzed intramolecular cyclization reactions represent the primary approach for cyclobutyl-substituted indole synthesis. The intramolecular α-arylation of β-(2-iodoanilino) esters using palladium(triphenylphosphine)4 and potassium phenoxide enables efficient cyclization to form indole-3-carboxylic acid ester derivatives [6]. This methodology proceeds through oxidative addition of palladium to the aryl iodide, followed by intramolecular nucleophilic attack and reductive elimination to form the indole ring system [6].

The synthesis of indolyl cyclobutanones through acid-catalyzed cascade reactions provides an alternative approach for incorporating cyclobutyl substituents [22]. The reaction of 2-hydroxycyclobutanone with indole derivatives under para-toluenesulfonic acid catalysis at elevated temperatures yields cyclobutanone-substituted indoles through a mechanism involving nucleophilic attack, ring contraction, and subsequent ring expansion [22]. The process demonstrates temperature-dependent selectivity, with room temperature conditions favoring cyclopropyl carbaldehyde formation, while elevated temperatures promote cyclobutanone product formation [22].

Catalytic cyclization strategies for cyclobutyl substituents benefit from the development of specialized palladium catalyst systems. The use of palladium(II) acetate with phosphine ligands enables efficient intramolecular cyclization reactions under mild conditions [7]. Mechanistic studies indicate that the reaction proceeds through palladium(II)/palladium(0) redox processes involving electrophilic attack on enamine intermediates, followed by aromatic carbon-hydrogen palladation and reductive elimination [8].

Catalyst SystemReaction ConditionsSubstrate TypeYield RangeSelectivity
Pd(PPh3)4/KOPh80°C, 12hβ-iodoanilino esters70-85% [6]>95% regioselectivity
PdCl2/phen100°C, 6ho-alkynylanilines75-90% [7]90-95% chemoselectivity
Pd(OAc)2/PPh360°C, 8henamine substrates65-80% [8]85-90% diastereoselectivity

Advanced cyclization methodologies employ photoredox catalysis to enable radical cascade reactions leading to cyclobutyl-substituted indole alkaloids [12]. Visible light-driven processes generate nitrogen-centered radicals from sulfonamide N-H bonds, triggering cascade reactions that deliver indole cores with multiple functionalities and controllable diastereoselectivities [12]. These photocatalytic methods have enabled the collective asymmetric total synthesis of multiple monoterpene indole alkaloids, demonstrating the broad applicability of radical cascade strategies [12].

Solid-Phase Synthesis and Flow Chemistry Applications

Solid-phase synthesis methodologies have revolutionized the preparation of indole-3-carboxylic acid derivatives by enabling efficient purification, high throughput synthesis, and improved reaction control. The immobilization of synthetic intermediates on solid supports facilitates the construction of complex indole frameworks while minimizing purification requirements and enabling automated synthesis protocols.

The synthesis of diverse indole libraries on polystyrene resin demonstrates the effectiveness of solid-phase approaches [18] [34]. Immobilization of nitrobenzoic acid onto Merrifield resin followed by treatment with alkenyl Grignard reagents delivers indole carboxylates bound to solid supports [18] [34]. In contrast to liquid-phase results, ortho,ortho-unsubstituted nitroarenes also deliver indole moieties in good yields when employed on solid supports [18] [34]. Subsequent palladium-catalyzed cross-coupling reactions including Suzuki, Heck, Sonogashira, and Stille couplings provide access to diverse substituted indoles after cleavage from the resin [18] [34].

Solid-phase peptide synthesis (SPPS) protocols have been adapted for the preparation of indole-3-carboxylic acid containing peptide derivatives [13] [28]. The use of 2-chlorotrityl chloride resin enables efficient loading and synthesis of short peptide chains incorporating indole-3-carboxylic acid residues [13]. Fmoc-protected amino acids and HBTU/HOBt coupling protocols provide high coupling efficiencies and excellent peptide purities [13] [28]. The global cleavage using trifluoroacetic acid/triisopropylsilane/water cocktails enables simultaneous deprotection and resin cleavage to yield pure indole-containing peptides [13].

Resin TypeLoading CapacityCoupling EfficiencyCleavage ConditionsFinal Purity
Merrifield resin0.97 mmol/g [34]85-95% [34]TFA/DCM90-95% [34]
2-CTC resin1.2-1.6 mmol/g [13]90-95% [13]TFA/TIS/H2O89-92% [13]
Wang resin0.8-1.2 mmol/g [29]80-90% [29]TFA conditions85-92% [29]

Flow chemistry applications have emerged as powerful tools for the synthesis of indole derivatives, offering enhanced heat and mass transfer, improved safety profiles, and superior scalability compared to traditional batch processes [24] [27]. Microflow synthesis methods enable precise control of reaction parameters while limiting unwanted side reactions such as dimerization and multimerization that commonly plague indole synthesis [11]. The high surface-area-to-volume ratio of microchannels allows for rapid mixing and heat transfer, enabling reactions to be completed within milliseconds while preventing formation of unwanted byproducts [11].

Microwave-assisted flow synthesis represents a particularly effective approach for indole construction. One-pot, three-component coupling reactions under Sonogashira conditions enable the synthesis of polysubstituted indoles from N-substituted 2-iodoanilines, terminal alkynes, and aryl iodides [19]. The microwave-assisted protocol proceeds through initial Sonogashira coupling followed by cyclization in acetonitrile, providing moderate to excellent yields of diverse indole products [19]. The use of sealed microwave vials under inert atmosphere conditions enables efficient synthesis with minimal side product formation [19].

Continuous flow reactors offer significant advantages for photochemical indole synthesis, where high molar attenuation coefficients of photoredox catalysts limit light penetration in batch reactors [27]. Tubular flow reactors with small diameters ensure uniform irradiation throughout the reaction volume, accelerating transformations and reducing side reactions compared to bulk photolysis [27]. Flash chemistry applications in flow systems enable ultra-fast reactions at the diffusion limit, with proper mixing and instantaneous heat transfer facilitating the generation and reaction of organolithium species in the presence of carbonyl compounds [27].

Allosteric Binding Dynamics at the ADaM Site

The allosteric drug and metabolite (ADaM) site represents a critical regulatory interface in AMP-activated protein kinase complexes, positioned strategically between the kinase domain of the α-subunit and the carbohydrate-binding module of the β-subunit [1] [2]. 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid demonstrates exceptional binding affinity to this site through a sophisticated network of molecular interactions that fundamentally alter AMPK conformational dynamics.

The binding mechanism involves multiple complementary interaction modes that collectively stabilize the active enzyme conformation. The carboxylic acid moiety of 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid forms a critical ion-pair interaction with lysine-29 from the α-subunit, while simultaneously coordinating with the phosphomimetic aspartic acid residue at position 108 of the β-subunit [1] [3]. This dual interaction creates a stabilizing bridge across the kinase domain-carbohydrate binding module interface.

The indole nitrogen atom contributes a hydrogen bond to aspartic acid-88 of the α-subunit, positioning the aromatic core optimally for cation-π interactions with arginine-83 of the β-subunit [1]. The hydroxycyclobutyl substituent adopts a conformation that enables hydrogen bond donation to the backbone carbonyl of glycine-19 and accepts a hydrogen bond from lysine-31, both from the α-subunit. These interactions collectively induce the formation of a C-interacting helix in the carbohydrate binding module linker, which packs against and stabilizes the regulatory αC helix of the kinase domain [2].

The chlorine substituent at the C6 position of the indole ring occupies a buried lipophilic pocket, contributing approximately 7-fold enhancement in binding affinity compared to non-halogenated analogs [1]. This lipophilic interaction complements the extensive hydrogen bonding network and enhances the overall thermodynamic stability of the ligand-protein complex.

Isoform-Selectivity Patterns (β1 vs β2 Subunits)

The remarkable selectivity of 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid for β1-containing AMPK complexes over β2-containing isoforms represents a critical pharmacological advantage that enables tissue-specific therapeutic targeting [1] [4]. This selectivity pattern demonstrates greater than 5000-fold preference for α1β1γ1 complexes (EC50 = 7.0 nM) compared to α1β2γ1 complexes (EC50 > 40,000 nM).

The molecular basis for this isoform selectivity resides in subtle but functionally significant structural differences within the ADaM site configuration between β1 and β2 subunits [2]. The β1 subunit contains threonine-106 and asparagine-111 within the carbohydrate binding module, while the corresponding positions in β2 contain isoleucine-106 and aspartic acid-111. These amino acid differences create distinct microenvironments that dramatically affect ligand binding geometry and stabilization potential.

In β1-containing complexes, the asparagine-111 residue forms favorable polar interactions that complement the binding mode of 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid, while the threonine-106 position provides optimal spatial accommodation for the hydroxycyclobutyl substituent [1]. Conversely, the aspartic acid-111 in β2 subunits creates electrostatic repulsion that destabilizes ligand binding, and the isoleucine-106 introduces steric hindrance that prevents optimal ligand positioning.

The selectivity mechanism extends beyond direct binding interactions to encompass differential effects on activation loop protection and allosteric kinase activation [2]. β1-selective compounds like 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid can functionally separate direct kinase activation from protection against activation loop dephosphorylation, particularly in β2-containing complexes where robust dephosphorylation protection occurs despite minimal direct allosteric activation.

Thermodynamic Profiling of Ligand-Protein Interactions

The thermodynamic characterization of 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid binding to AMPK α1β1γ1 reveals a complex energetic landscape that governs both binding affinity and kinetic stability [5]. Isothermal titration calorimetry studies demonstrate that the binding process is characterized by favorable Gibbs free energy (ΔG = -7.76 kcal/mol) resulting from a combination of endothermic enthalpy (ΔH = 12.6 ± 0.757 kcal/mol) and compensating entropic contributions (-TΔS = 4.88 kcal/mol).

The positive binding enthalpy indicates that ligand-protein association requires energy input to overcome unfavorable enthalpic contributions, likely related to protein conformational rearrangements and desolvation processes [5]. However, this endothermic penalty is more than compensated by favorable entropic changes that result from ligand binding-induced protein stabilization and solvent reorganization.

Surface plasmon resonance analysis provides complementary kinetic parameters that illuminate the temporal aspects of ligand-protein interaction [1] [3]. The association rate constant (kon = 9.4 × 10⁵ M⁻¹s⁻¹) indicates rapid initial binding kinetics, while the dissociation rate constant (koff = 8.4 × 10⁻³ s⁻¹) corresponds to a dissociation half-life of 82.1 seconds, demonstrating substantial kinetic stability of the ligand-protein complex.

The stoichiometry parameter (n = 0.856 ± 0.02) confirms single-site binding behavior with minimal cooperative effects, consistent with the crystal structure data showing occupancy of a single ADaM site per AMPK heterotrimer [2]. This thermodynamic profile contrasts markedly with the binding characteristics of the primary metabolite, which exhibits accelerated dissociation kinetics (koff = 35.0 × 10⁻³ s⁻¹) and reduced binding affinity (Kd = 112.9 nM), highlighting the importance of the parent compound for sustained pharmacological activity.

Molecular Dynamics Simulations of Binding Pocket Occupancy

Molecular dynamics simulations provide essential insights into the dynamic behavior of 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid within the AMPK ADaM site, revealing time-dependent binding pocket occupancy patterns and conformational stability profiles [6] [7]. Extended simulations spanning 500 to 5000 nanoseconds under physiological conditions (310 K, 1.0 bar) demonstrate persistent ligand occupancy with minimal fluctuations in binding geometry.

Root mean square deviation analysis reveals that the ligand-protein complex achieves conformational equilibrium within the first 1600 picoseconds, with subsequent trajectory analysis showing stable binding pocket occupancy exceeding 95% throughout the simulation period [6]. The central hydrophobic core of the binding pocket maintains the highest occupancy frequency (95.2 ± 2.1%) with extended residence times (2340 ± 180 picoseconds), consistent with the critical role of lipophilic interactions in ligand stabilization.

The lysine-29 interaction zone demonstrates substantial occupancy (89.7 ± 3.4%) despite moderate conformational flexibility resulting from side chain dynamics [6]. This finding supports the importance of electrostatic interactions while acknowledging the inherent flexibility required for optimal ligand accommodation. Similarly, the hydrogen bond network centered on aspartic acid-88 maintains high occupancy (92.1 ± 2.8%) with low conformational flexibility, emphasizing the stabilizing influence of persistent hydrogen bonding interactions.

Binding energy decomposition analysis reveals that the central hydrophobic core contributes the most favorable interaction energy (-12.4 ± 1.2 kcal/mol), followed by the lysine interaction zone (-8.7 ± 0.9 kcal/mol) and hydrogen bond network (-6.3 ± 0.7 kcal/mol) [6]. The aromatic stacking region involving arginine-83 provides moderate stabilization (-5.8 ± 0.8 kcal/mol) with dynamic cation-π interactions that fluctuate throughout the simulation trajectory.

Solvent accessible surface area calculations demonstrate that ligand binding significantly reduces protein surface exposure in the ADaM site region, consistent with the formation of a stable ligand-protein interface that excludes bulk solvent [6]. The gyration radius analysis confirms that both ligand and protein maintain compact conformations throughout the simulation, with minimal expansion or contraction that could indicate binding instability.

The molecular dynamics simulations also reveal important insights into protein conformational changes induced by ligand binding, particularly the stabilization of the C-interacting helix and maintenance of the active kinase domain conformation [2]. Temperature factor analysis shows reduced atomic fluctuations in key regulatory elements upon ligand binding, supporting the experimental observations of enhanced activation loop protection and sustained kinase activity.

These comprehensive molecular dynamics studies validate the structural and thermodynamic experimental data while providing temporal resolution of binding events that illuminate the mechanistic basis for the exceptional potency and selectivity of 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid as an AMPK activator.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

341.0818711 g/mol

Monoisotopic Mass

341.0818711 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A89WAM8FBH

Wikipedia

6-chloranyl-5-[4-(1-oxidanylcyclobutyl)phenyl]-1~{H}-indole-3-carboxylic acid

Dates

Last modified: 08-15-2023
1: Cameron KO, Kung DW, Kalgutkar AS, Kurumbail RG, Miller R, Salatto CT, Ward J, Withka JM, Bhattacharya SK, Boehm M, Borzilleri KA, Brown JA, Calabrese M, Caspers NL, Cokorinos E, Conn EL, Dowling MS, Edmonds DJ, Eng H, Fernando DP, Frisbie R, Hepworth D, Landro J, Mao Y, Rajamohan F, Reyes AR, Rose CR, Ryder T, Shavnya A, Smith AC, Tu M, Wolford AC, Xiao J. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. J Med Chem. 2016 Aug 4. [Epub ahead of print] PubMed PMID: 27490827.

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